molecular formula C40H76N8O12 B1192581 DOTA-(t-Butyl)3-PEG5-azide

DOTA-(t-Butyl)3-PEG5-azide

Cat. No.: B1192581
M. Wt: 861.09
InChI Key: ZAFZQMAHXFLVMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DOTA-(t-Butyl)3-PEG5-azide is a PEG Linker.

Scientific Research Applications

PET Imaging and Pretargeted Imaging

DOTA derivatives, including structures similar to DOTA-(t-Butyl)3-PEG5-azide, have been effectively used in PET imaging. A study by (Edem et al., 2020) discusses the evaluation of a 68Ga-labeled DOTA-Tetrazine as a PET alternative in pretargeted imaging. The study reveals its effectiveness in specific uptake in bone and tumor tissues in mice, demonstrating its potential as an alternative to existing pretargeted imaging agents.

Versatility Across Major Imaging Modalities

DOTA and its derivatives have significantly impacted diagnostic imaging, as noted by (Stasiuk & Long, 2013). Their ability to complex various metal ions and easy modification allows them to be used across various imaging modalities like MR, PET, SPECT, and Fluorescence imaging. This versatility makes DOTA derivatives valuable in creating functional, targeted, and dual-modal imaging agents.

Enhanced Radiotracer Properties

In the context of molecular imaging, DOTA conjugates can significantly improve the imaging quality. For example, (Roxin et al., 2019) discusses a metal-free DOTA-conjugated 18F-labeled radiotracer that showed improved tumor uptake and reduced gastrointestinal accumulation, indicating its potential for more effective PET imaging.

Targeted Radionuclide Therapy

DOTA-conjugated compounds have been developed for targeted radionuclide therapy. (Zhang et al., 2007) discusses DOTA-PESIN, a novel bombesin analogue, for diagnosis and radionuclide therapy of cancers overexpressing bombesin receptors, highlighting the therapeutic potential of DOTA conjugates in oncology.

Synthesis and Modification for Enhanced Functionality

Research by (Li et al., 2009) and (Knoer et al., 2007) focuses on the synthesis of DOTA derivatives. These studies provide insights into efficient methods to synthesize DOTA conjugates with various functionalities, which are critical for targeted imaging and therapy applications.

Application in Multimodal Imaging

Incorporation of DOTA conjugates in multimodal imaging is explored by (Mitchell et al., 2013) and (Shiraishi et al., 2010). These studies demonstrate how DOTA-conjugated agents can be used in different imaging modalities, offering enhanced imaging capabilities.

Theranostic Applications

Research into theranostic applications of DOTA conjugates, such as in (Zhu et al., 2015) and (Wängler et al., 2011), highlights the potential of DOTA conjugates in simultaneous imaging and treatment of diseases, particularly cancer.

Coordination Chemistry and Stability Analysis

Studies like (De Leon-Rodriguez & Kovács, 2008) and (Viola-Villegas & Doyle, 2009) provide an overview of the coordination chemistry of DOTA-peptide conjugates, essential for understanding the stability and effectiveness of these complexes in various applications.

Properties

Molecular Formula

C40H76N8O12

Molecular Weight

861.09

IUPAC Name

tert-butyl 2-[4-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]-7,10-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate

InChI

InChI=1S/C40H76N8O12/c1-38(2,3)58-35(50)31-46-14-12-45(30-34(49)42-10-20-53-22-24-55-26-28-57-29-27-56-25-23-54-21-11-43-44-41)13-15-47(32-36(51)59-39(4,5)6)17-19-48(18-16-46)33-37(52)60-40(7,8)9/h10-33H2,1-9H3,(H,42,49)

InChI Key

ZAFZQMAHXFLVMX-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)NCCOCCOCCOCCOCCOCCN=[N+]=[N-]

Appearance

Solid powder

Purity

>95% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

DOTA-(t-Butyl)3-PEG5-azide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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